

# Technical Support Center: Resolving Isomer Separation of Glycyrrhizinate

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Ammonium glycyrrhizinate trihydrate*

CAS No.: *911217-00-0*

Cat. No.: *B3030473*

[Get Quote](#)

Welcome to the technical support center for the chromatographic separation of glycyrrhizinate and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these structurally similar compounds. Here, we will delve into the underlying principles of separation, provide actionable troubleshooting advice, and offer validated starting protocols.

## Introduction: The Challenge of Glycyrrhizinate Isomerism

Glycyrrhizin (GL), the primary active saponin in licorice root, and its aglycone, glycyrrhetic acid (GA), are key compounds of interest in pharmaceuticals and food science.[1][2] A significant analytical challenge arises from the existence of stereoisomers, particularly the 18 $\alpha$ - and 18 $\beta$ -epimers of glycyrrhetic acid.[3][4][5] These isomers often exhibit different biological activities, making their accurate separation and quantification critical for quality control and efficacy studies.[3] Due to their very similar physicochemical properties, resolving these epimers by standard High-Performance Liquid Chromatography (HPLC) is often difficult.[3]

This guide provides a structured approach to overcoming these separation challenges, focusing on practical, field-proven insights.

## Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when developing a separation method for glycyrrhizinate isomers.

### Q1: Why am I not seeing any separation between my 18 $\alpha$ -GA and 18 $\beta$ -GA peaks?

A1: This is a common issue stemming from the subtle structural differences between the epimers. Standard reversed-phase C18 columns with simple mobile phases like methanol/water or acetonitrile/water often lack the necessary selectivity.

- **Underlying Cause:** The 18 $\alpha$  and 18 $\beta$  isomers of glycyrrhetic acid are diastereomers, differing only in the stereochemistry at the C-18 position. This slight change in three-dimensional structure is often insufficient to cause differential retention on a standard achiral stationary phase.
- **Immediate Action:**
  - **Introduce an Acidic Modifier:** Adding a small amount of acid, such as acetic acid, formic acid, or trifluoroacetic acid (TFA), to the mobile phase can significantly improve resolution. [6][7][8] Acids suppress the ionization of the carboxylic acid groups on the analytes, reducing peak tailing and potentially enhancing selectivity.
  - **Optimize Organic Solvent Ratio:** Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Isomer resolution can be highly sensitive to mobile phase composition.
  - **Consider a Chiral Column:** For baseline separation, a chiral stationary phase (CSP) is often the most effective solution. Columns specifically designed for chiral separations can provide excellent resolution of these diastereomers. [6][9]

## Q2: My glycyrrhizin peak is showing significant tailing. What's causing this?

A2: Peak tailing for acidic compounds like glycyrrhizin is frequently caused by secondary interactions with the stationary phase or issues with the mobile phase pH.

- Underlying Cause:
  - Silanol Interactions: Residual, un-encapped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic sites on an analyte, or in this case, through hydrogen bonding with the carboxyl groups of glycyrrhizin. [10][11] This leads to a portion of the analyte being retained longer, causing the characteristic tail.
  - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of glycyrrhizin's carboxylic acid groups, the molecule will exist in a mixture of ionized and non-ionized forms. This dual state leads to inconsistent retention and peak tailing. [12][13]
- Troubleshooting Steps:
  - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte's carboxylic acid groups. Using a low-pH mobile phase (e.g., pH ≤ 3) suppresses the ionization of both the silanol groups and the analyte, minimizing unwanted interactions. [14]
  - Use a Modern, End-Capped Column: Employ a high-quality, base-deactivated (end-capped) C18 or C8 column. These columns have a much lower concentration of free silanol groups, significantly reducing the potential for tailing. [10][13]
  - Add a Competing Agent: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape for acidic compounds. However, this is often a less desirable "fix" than using a properly end-capped column. [14]

## Q3: Can I use the same HPLC method for both glycyrrhizin (GL) and its aglycone, glycyrrhetic acid

## (GA)?

A3: Yes, it is possible to develop a method for the simultaneous analysis of GL and GA, but it typically requires a gradient elution program.

- Underlying Cause: Glycyrrhizin is significantly more polar than glycyrrhetic acid due to the two glucuronic acid moieties. In a reversed-phase system, GL will elute much earlier than GA. An isocratic method optimized for one compound will likely result in either a very long retention time for the other or poor resolution from the solvent front.
- Methodology:
  - Start with a higher percentage of the aqueous phase to retain and resolve glycyrrhizin.
  - Create a gradient that gradually increases the percentage of the organic solvent (e.g., acetonitrile) to elute the more hydrophobic glycyrrhetic acid and its isomers within a reasonable timeframe.[\[15\]](#)[\[16\]](#)
  - The detection wavelength for both is typically around 250-254 nm.[\[8\]](#)[\[9\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

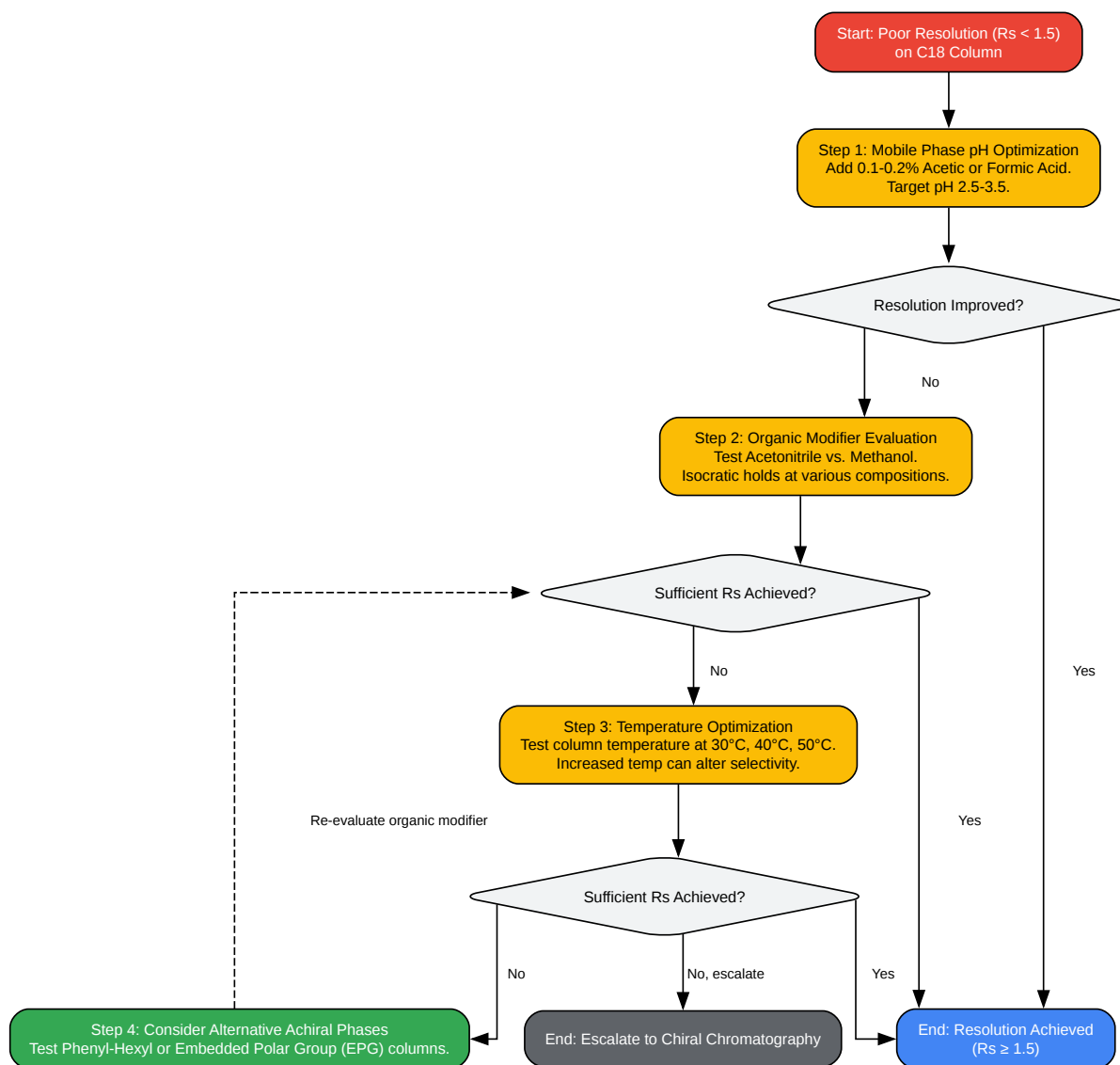
## Troubleshooting Guides

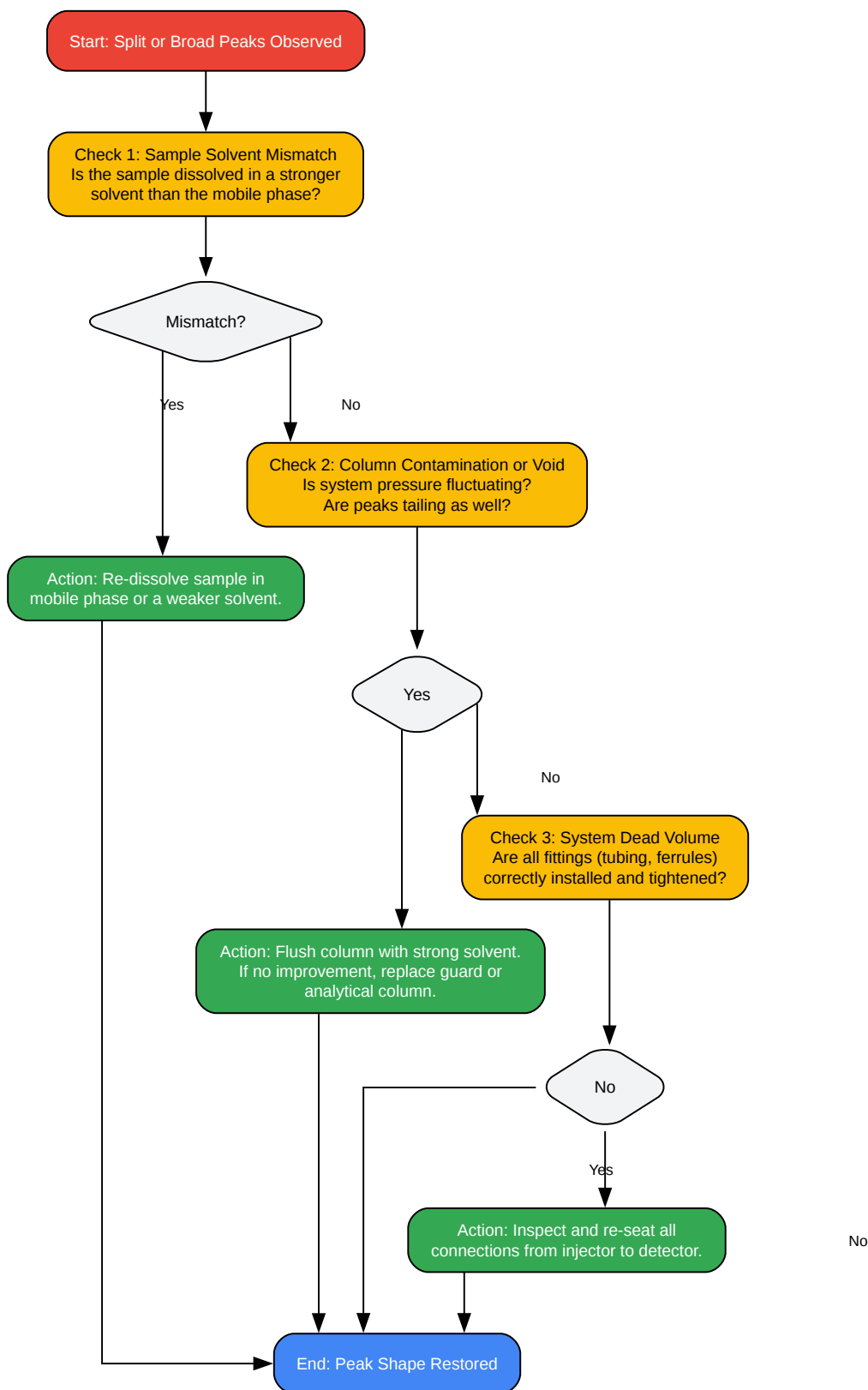
This section provides in-depth, step-by-step solutions to more complex separation problems.

### Guide 1: Poor Resolution of 18 $\alpha$ -GA and 18 $\beta$ -GA on a Standard C18 Column

This guide provides a logical workflow for improving the separation of glycyrrhetic acid epimers without immediately resorting to a chiral column.

#### Workflow for Resolution Enhancement





[Click to download full resolution via product page](#)

Caption: Diagnostic workflow for poor peak shape.

- **Sample Solvent Mismatch:** Injecting a sample dissolved in a solvent significantly stronger (i.e., higher percentage of organic) than the mobile phase can cause peak distortion. [12]The sample doesn't properly "band" at the head of the column, leading to broadening or splitting. Always aim to dissolve your sample in the initial mobile phase composition.
- **Column Void:** A void or channel in the stationary phase packing material at the column inlet can cause the sample to travel through different paths, resulting in a split or misshapen peak. [10]This can happen over time as the packing bed settles. Replacing the guard column or the analytical column is often the solution. [11]\* **System Dead Volume:** Extra-column volume, caused by poorly fitted tubing or incorrect ferrules, can lead to sample dispersion and peak broadening. [10][12]Ensure all connections are secure and use tubing with the appropriate inner diameter.

## Recommended Starting Methodologies

The following tables provide validated starting points for method development, derived from published literature.

### Table 1: Reversed-Phase HPLC for 18 $\alpha$ / $\beta$ -Glycyrrhetic Acid Isomers

Parameter	Condition 1	Condition 2	Reference
Column	Reversed-phase C18	Chiral Column (Merck ChiraSpher)	,[9] [6]
Mobile Phase	Acetonitrile:Tetrahydrofuran:Water (10:80:10, v/v/v)	Methanol:Water (65:35, v/v) with 0.2% Acetic Acid	,[9] [6]
Flow Rate	1.0 mL/min	Not Specified, typical 0.8-1.2 mL/min	,[9] [6]
Detection	254 nm	Not Specified, typical 250-254 nm	,[9] [6]
Run Time	< 10 min	< 30 min	,[9] [6]
Result	Rt 18 $\alpha$ -GA: 2.091 min, Rt 18 $\beta$ -GA: 2.377 min	Excellent resolution (Rs = 2.3)	,[9] [6]

**Table 2: Gradient HPLC for Glycyrrhizin and Glycyrrhetic Acid**

Parameter	Condition	Reference
Column	Diamonsil C18 (250 x 4.6 mm, 5 µm)	[15][16]
Mobile Phase A	0.05 M Ammonium Acetate Solution	[15][16]
Mobile Phase B	Acetonitrile	[15][16]
Gradient Program	0-30 min: 32% B; 30-60 min: 75% B	[15][16]
Flow Rate	1.0 mL/min	[15][16]
Detection	250 nm	[15][16]
Result	Baseline separation of Glycyrrhizin and Glycyrrhetic Acid	[15][16]

## References

- Chiral separation of glycyrrhetic acid by high-performance liquid chromatography. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Al-Rawi, S., et al. (2017). Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species. PMC.
- Chamoli, A., et al. (2015).
- RP-HPLC Method Development and Validation for Simultaneous Estimation of Glabridin, Glycyrrhizinic Acid and Total Flavonoids in Glycyrrhiza Glabra Extract: Stability Studies of Constituents. (2021). Juniper Publishers.
- HPLC Determination of Glycyrrhizic and Glycyrrhetic acids in Weiyanning granule. (2025).
- Simultaneous HPLC analysis, with isocratic elution, of Glycyrrhizin and glycyrrhetic acid in liquorice roots and confectionery products. (n.d.).
- A simple semi-preparative reversed-phase HPLC/PDA method for separation and quantification of glycyrrhizin in nine samples of Glycyrrhiza glabra root collected from different geographical origins. (2014). PubMed.

- Zhou, S., et al. (2015). HPLC Determination of Glycyrrhizic and Glycyrrhetic acids in Weiyanning granule. Biomedical Research.
- DETERMINATION OF 18  $\beta$ -GLYCYRRHETINIC ACID IN GLYCYRRHIZA GLABRA L. EXTRACT BY HPLC. (n.d.). SID.
- Chamoli, A., et al. (2016). Simultaneous determination of 18 $\alpha$ -glycyrrhetic acid and 18 $\beta$ -glycyrrhetic acid in Glycyrrhiza glabra root by reversed p. Drug Development and Therapeutics.
- Separation and analysis of glycyrrhizin, 18beta-glycyrrhetic acid and 18alpha-glycyrrhetic acid in liquorice roots by means of capillary zone electrophoresis. (2005). PubMed.
- A New HPLC-DAD Method for the Simultaneous Measurements of Glycyrrhizic Acid (GA) and Glabridin (GB) in Licorice (Glycyrrhiza glabra L.) Extract. (2024). IntechOpen.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
- How can I prevent peak tailing in HPLC? (2013).
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- HPLC Peak Tailing. (2022). Axion Labs.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Determination of 18 $\alpha$ -glycyrrhizin and 18 $\beta$ -glycyrrhizin in dog plasma by high-performance liquid chromatography. (n.d.).
- Content Determination and Impurity Profiling of Compound Glycyrrhizin Tablets by Ion-Pair High-Performance Liquid Chromatography, Coupled with Corona-Charged Aerosol Detector. (2025). MDPI.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Separation and analysis of glycyrrhizin, 18beta-glycyrrhetic acid and 18alpha-glycyrrhetic acid in liquorice roots by means of capillary zone electrophoresis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. A New HPLC-DAD Method for the Simultaneous Measurements of Glycyrrhizic Acid \(GA\) and Glabridin \(GB\) in Licorice \(Glycyrrhiza glabra L.\) Extract | IntechOpen \[intechopen.com\]](#)

- 3. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [ddtjournal.net](https://ddtjournal.net) [[ddtjournal.net](https://ddtjournal.net)]
- 5. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 6. Chiral separation of glycyrrhetic acid by high-performance liquid chromatography - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. A simple semi-preparative reversed-phase HPLC/PDA method for separation and quantification of glycyrrhizin in nine samples of Glycyrrhiza glabra root collected from different geographical origins - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 10. HPLC Peak Tailing - Axion Labs [[axionlabs.com](https://axionlabs.com)]
- 11. [waters.com](https://waters.com) [[waters.com](https://waters.com)]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [[alwsci.com](https://alwsci.com)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [[phenomenex.com](https://phenomenex.com)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. [alliedacademies.org](https://alliedacademies.org) [[alliedacademies.org](https://alliedacademies.org)]
- 17. [juniperpublishers.com](https://juniperpublishers.com) [[juniperpublishers.com](https://juniperpublishers.com)]
- 18. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [Technical Support Center: Resolving Isomer Separation of Glycyrrhizinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030473/docs#technical-support-center-resolving-isomer-separation-of-glycyrrhizinate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)